molecular formula C22H24N4OS B11184401 2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11184401
M. Wt: 392.5 g/mol
InChI Key: FLOLYZSBRQMSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone.

    Acetamide Formation: Finally, the benzylpiperazine and phenylthiazole intermediates are coupled through an acetamide linkage using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and antidepressant properties.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not well-documented. similar compounds often interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with serotonin and dopamine receptors, while the thiazole ring may have additional binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-benzylpiperazin-1-yl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both a benzylpiperazine and a phenylthiazole moiety. This combination may confer distinct pharmacological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H24N4OS/c27-21(24-22-23-20(17-28-22)19-9-5-2-6-10-19)16-26-13-11-25(12-14-26)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,23,24,27)

InChI Key

FLOLYZSBRQMSEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.